molecular formula C9H11F3N2O B1380778 [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine CAS No. 1551394-28-5

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine

Cat. No.: B1380778
CAS No.: 1551394-28-5
M. Wt: 220.19 g/mol
InChI Key: XUUKJMIMIXCIPK-UHFFFAOYSA-N
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Description

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C9H11F3N2O. It is known for its diverse properties, making it valuable for various applications, including drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine typically involves the reaction of 4-chloropyridine with 3,3,3-trifluoropropanol in the presence of a base to form the intermediate 3-(3,3,3-trifluoropropoxy)pyridine. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a suitable amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoropropoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with proteins and enzymes.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its trifluoropropoxy group is known to enhance the pharmacokinetic properties of drugs, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    [3-(3,3,3-Trifluoropropoxy)pyridine]: Lacks the methanamine group, making it less versatile in certain applications.

    [4-(Trifluoromethoxy)pyridine]: Contains a trifluoromethoxy group instead of trifluoropropoxy, resulting in different chemical and biological properties.

    [3-(Trifluoromethyl)pyridine]: Has a trifluoromethyl group, which affects its reactivity and interactions differently compared to the trifluoropropoxy group.

Uniqueness: The presence of the trifluoropropoxy group in [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity towards molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(3,3,3-trifluoropropoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)2-4-15-8-6-14-3-1-7(8)5-13/h1,3,6H,2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUKJMIMIXCIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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